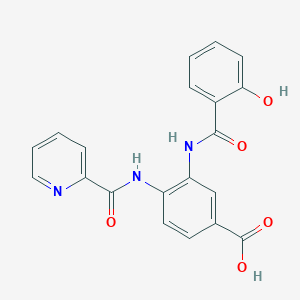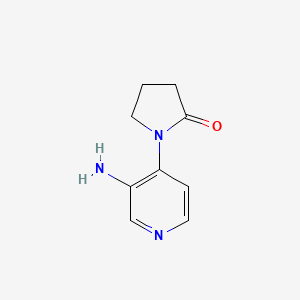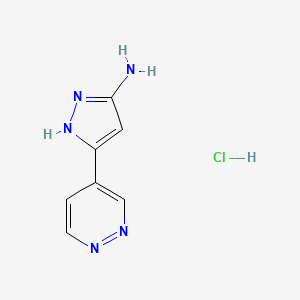
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is a complex organic compound that features both hydroxybenzamido and picolinamido functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with picolinic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid involves its interaction with specific molecular targets. The hydroxybenzamido and picolinamido groups can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzamido derivatives: Compounds like 2-hydroxybenzamido-3,6-diazaoctane.
Picolinamido derivatives: Compounds like picolinamido-3-azapentane.
Uniqueness
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is unique due to the presence of both hydroxybenzamido and picolinamido groups in a single molecule. This dual functionality allows it to form more complex and stable metal complexes compared to compounds with only one of these functional groups. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H15N3O5 |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
3-[(2-hydroxybenzoyl)amino]-4-(pyridine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C20H15N3O5/c24-17-7-2-1-5-13(17)18(25)23-16-11-12(20(27)28)8-9-14(16)22-19(26)15-6-3-4-10-21-15/h1-11,24H,(H,22,26)(H,23,25)(H,27,28) |
Clave InChI |
PHMMNCJHSWJDAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)

![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)


![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)






